1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride
Description
1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride is a substituted naphthalenone derivative characterized by a dimethylamino group at the 6-position and a partially hydrogenated naphthalene ring system. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
6-(dimethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-13(2)10-6-7-11-9(8-10)4-3-5-12(11)14;/h6-8H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKONFLJBMKRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)CCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605726 | |
| Record name | 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88284-50-8 | |
| Record name | 1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88284-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride involves several steps. One common synthetic route includes the reaction of naphthalenone with dimethylamine under specific conditions to introduce the dimethylamino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity, using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of naphthalenone derivatives.
Reduction: Reduction reactions can convert the naphthalenone core to more saturated compounds.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays and as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to proteins and enzymes. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride with structurally related compounds, focusing on substituents, physicochemical properties, and applications:
Key Structural and Functional Differences:
The dimethylamino moiety may mimic tertiary amines in opioids like methadone, enabling CNS penetration . Hydrogenation: The 3,4-dihydro structure reduces aromaticity, increasing conformational flexibility compared to fully aromatic naphthalenones.
Pharmacological Relevance: While methadone (a diphenylheptane derivative) shares the dimethylamino group, the naphthalenone core in the target compound may confer distinct pharmacokinetics (e.g., shorter half-life vs. methadone’s 15–60 hours) .
Safety and Handling: Brominated and iodinated analogs (e.g., 6-bromo or 2-iodo derivatives) require stringent safety protocols due to toxicity risks . In contrast, the dimethylamino-hydrochloride form likely poses moderate hazards, similar to methadone’s irritant properties .
Biological Activity
1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride (CAS Number: 3470-53-9) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H16ClNO
- Molecular Weight : 225.71 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Melting Point : 130-131°C
- Boiling Point : 359.4 ± 31.0 °C at 760 mmHg
The biological activity of 1(2H)-Naphthalenone derivatives often involves their interaction with various biological targets, including enzymes and receptors. The dimethylamino group enhances lipophilicity, allowing better membrane penetration and interaction with target sites.
Enzyme Inhibition
Research indicates that compounds similar to 1(2H)-Naphthalenone exhibit inhibitory effects on certain enzymes, which can lead to anticancer properties. For instance, studies on structurally related naphthalenones have shown their capability to inhibit the growth of human non-small cell lung cancer cells (A549) through apoptosis induction via mitochondrial pathways .
Anticancer Activity
A study highlighted the synthesis of various flavonols and their biological activity against A549 cells. The compound exhibited an IC50 value significantly lower than that of traditional chemotherapeutics like 5-fluorouracil, indicating potent anticancer properties .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 6l | 0.46 ± 0.02 | Induces apoptosis through mitochondrial pathways |
| Control (5-FU) | 4.98 ± 0.41 | Standard chemotherapy agent |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of naphthalenones. Compounds within this class have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a role in treating neurodegenerative diseases.
Case Study 1: Anticancer Properties
In a recent study, a series of naphthalenone derivatives were synthesized and tested against A549 cells. The results demonstrated that compounds with specific substitutions on the aromatic ring exhibited enhanced cytotoxic effects compared to others .
Case Study 2: Neuroprotection
Research has indicated that naphthalenone derivatives may also provide neuroprotective benefits by modulating apoptotic pathways in neuronal cells exposed to toxic insults . This suggests potential applications in treating conditions like Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
